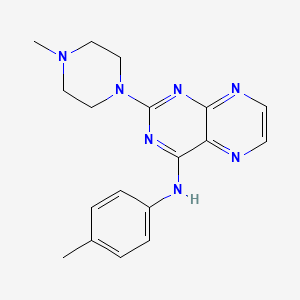

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Description

N-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic pteridine derivative characterized by a 2,4-diaminopteridine core substituted with a 4-methylpiperazine group at position 2 and a 4-methylphenyl group at position 4 (Figure 1). This compound belongs to a class of molecules designed to exhibit dual antioxidant and anti-inflammatory properties by targeting reactive oxygen species (ROS) and lipoxygenase (LOX) enzymes .

Synthesis: The synthesis involves nitrosation of a pyrimidine precursor followed by nucleophilic substitution with 4-methylpiperazine and subsequent cyclization with glyoxal . Modifications to the N-substituent (e.g., replacing thiophen-2-ylmethyl with 4-methylphenyl) tailor biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7/c1-13-3-5-14(6-4-13)21-17-15-16(20-8-7-19-15)22-18(23-17)25-11-9-24(2)10-12-25/h3-8H,9-12H2,1-2H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHKRVLHXONAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide under reflux conditions.

Introduction of the 4-methylphenyl group: This step involves the coupling of the pteridine core with 4-methylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions where the pteridine core is reacted with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction could produce pteridine amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying enzyme interactions and cellular processes.

Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine would depend on its specific interactions with biological targets. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Anti-Inflammatory Activity

The anti-inflammatory efficacy of pteridine derivatives is highly dependent on substituents at positions 2 and 3. Key analogs and their biological profiles are summarized below:

- Key Insight : The thiophen-2-ylmethyl analog (18f) demonstrated superior anti-inflammatory activity in vivo compared to indomethacin (60% greater edema reduction in rat paw) . The 4-methylphenyl substituent in the target compound may enhance lipophilicity and tissue penetration, though direct comparative data are lacking.

Piperazine Modifications and Target Selectivity

Variations in the piperazine moiety influence target engagement and potency:

- Key Insight: The 4-methylpiperazine group is a common pharmacophore for kinase and LOX inhibition. However, additional substituents (e.g., morpholine in TLR9 inhibitors) redirect selectivity to non-LOX targets .

Core Scaffold Variations and Potency

Replacing the pteridine core with alternative heterocycles alters potency and mechanism:

- Key Insight : The pteridine core in the target compound confers ~10-fold greater potency (IC50 ~100 nM for LOX) compared to oxazolo-pyrimidine-based kinase inhibitors (IC50 >300 nM) .

Mechanistic and Therapeutic Implications

The target compound’s 2,4-diaminopteridine core enables dual antioxidant (ROS scavenging) and anti-inflammatory (LOX inhibition) effects, a feature shared with analog 18f but absent in non-pteridine derivatives . Structural analogs with bulkier aryl groups (e.g., 2,4-dimethylphenyl) may compromise binding to LOX due to steric hindrance .

Biological Activity

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, a synthetic organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 946289-35-6 |

| Molecular Formula | C18H21N7 |

| Molecular Weight | 335.4062 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pteridine Core: Achieved through the condensation of pyrimidine and pyrazine precursors.

- Substitution Reactions: Involves nucleophilic substitution to introduce the 4-methylpiperazin-1-yl and 4-methylphenyl groups.

- Purification: Final product purification using recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of protein kinases, particularly PAK4, which plays a significant role in cancer cell proliferation and migration.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Inhibitory effect on growth |

| MDA-MB-231 (Breast Cancer) | 3.0 | Induces apoptosis |

| NCI-H1975 | 6.5 | Reduces cell viability |

In particular, a study highlighted a derivative compound that effectively inhibited PAK4 activity, leading to reduced proliferation and migration in triple-negative breast cancer models with minimal toxicity to healthy cells .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. It was found to inhibit bacterial growth in vitro against several strains, suggesting a potential therapeutic application in treating infections .

Case Studies

-

Study on PAK4 Inhibition:

A recent study focused on a derivative of this compound demonstrated its ability to bind stably to the PAK4 enzyme, inhibiting its activity and leading to significant reductions in cancer cell migration and proliferation . The mechanism involved arresting the cell cycle at the G0/G1 phase and inducing oxidative stress. -

Antimicrobial Evaluation:

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens, revealing effective inhibition at concentrations that did not adversely affect human cell lines . This suggests a dual role in both anticancer and antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.